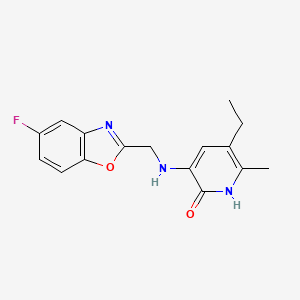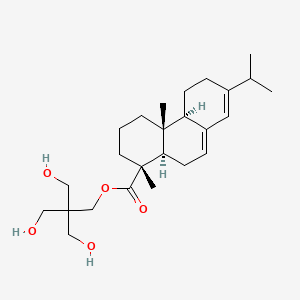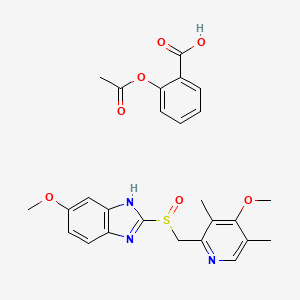
4-((2-Piperidino-alpha-(2-pyridyl)benzyl)aminocarbonylmethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-Piperidino-alpha-(2-pyridyl)benzyl)aminocarbonylmethyl)benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a pyridine ring, and a benzoic acid moiety, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Piperidino-alpha-(2-pyridyl)benzyl)aminocarbonylmethyl)benzoic acid typically involves multi-step organic reactions One common method starts with the preparation of the intermediate 2-pyridylbenzylamine This intermediate is then reacted with piperidine under controlled conditions to form the piperidino derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial synthesis include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and temperature control ensures consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
Chemistry
In chemistry, 4-((2-Piperidino-alpha-(2-pyridyl)benzyl)aminocarbonylmethyl)benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding receptor-ligand interactions.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer science and nanotechnology.
作用机制
The mechanism by which 4-((2-Piperidino-alpha-(2-pyridyl)benzyl)aminocarbonylmethyl)benzoic acid exerts its effects involves binding to specific molecular targets. The piperidine and pyridine rings allow for interactions with various enzymes and receptors, potentially inhibiting their activity. The benzoic acid moiety can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
相似化合物的比较
Similar Compounds
4-(2-Pyridyl)benzoic acid: Lacks the piperidine ring, making it less versatile in biological applications.
2-Piperidino-benzylamine: Does not have the benzoic acid moiety, limiting its chemical reactivity.
N-(2-Pyridyl)-piperidine: Similar structure but lacks the benzoic acid group, affecting its binding properties.
Uniqueness
4-((2-Piperidino-alpha-(2-pyridyl)benzyl)aminocarbonylmethyl)benzoic acid is unique due to its combination of a piperidine ring, a pyridine ring, and a benzoic acid moiety. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
89573-13-7 |
|---|---|
分子式 |
C26H27N3O3 |
分子量 |
429.5 g/mol |
IUPAC 名称 |
4-[2-oxo-2-[[(2-piperidin-1-ylphenyl)-pyridin-2-ylmethyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C26H27N3O3/c30-24(18-19-11-13-20(14-12-19)26(31)32)28-25(22-9-4-5-15-27-22)21-8-2-3-10-23(21)29-16-6-1-7-17-29/h2-5,8-15,25H,1,6-7,16-18H2,(H,28,30)(H,31,32) |
InChI 键 |
BIHVQQCVIUUZEN-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=CC=CC=C2C(C3=CC=CC=N3)NC(=O)CC4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)



![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)




![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)



